1-(Pyridin-2-yl)piperazin-2-one hydrochloride

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

Medicinal chemistry teams targeting kinases often iterate through multiple scaffolds to achieve optimal hinge binding. 1-(Pyridin-2-yl)piperazin-2-one hydrochloride solves this with a crystallographically confirmed bidentate hinge interaction (PDB 5V80, 2.252 Å). • Pyridin-2-yl orientation validated by co-crystal structure-eliminates regioisomer ambiguity vs. 3-/4-pyridyl isomers • Computed LogP -0.84, PSA 45.23 Ų-within CNS drug-like space for neuroscience and anti-infective screening • Monohydrochloride salt (1 eq HCl, MW 213.66) ensures unambiguous stoichiometry for SPR/ITC/enzymatic assays • ≥95% purity with routine batch certification by NMR, HPLC, and GC • Immediate availability for hit-to-lead programs and focused library synthesis

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B13124969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)piperazin-2-one hydrochloride
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC=N2.Cl
InChIInChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H
InChIKeyVGCPFDZSHBCPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-yl)piperazin-2-one Hydrochloride: Identity and Physicochemical Baseline


1-(Pyridin-2-yl)piperazin-2-one hydrochloride (CAS 2216753-70-5; molecular formula C₉H₁₂ClN₃O; molecular weight 213.66 g/mol) is a heterocyclic piperazin-2-one derivative in which a pyridin-2-yl substituent is attached at the N1 position of the piperazinone ring and the free base is protonated as a monohydrochloride salt . The free base form (CAS 345310-98-7) has a computed LogP of −0.84 and a polar surface area (PSA) of 45.23 Ų, indicating high aqueous solubility relative to many drug-like scaffolds . The compound is primarily utilized as a pharmaceutical synthetic intermediate and as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor and GPCR-targeted libraries . It is commercially available from multiple suppliers at purities ≥95–97%, with routine batch quality certification including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails: Differentiation from Closest Analogs


1-(Pyridin-2-yl)piperazin-2-one hydrochloride cannot be generically substituted by its closest structural analogs—including regioisomeric pyridylpiperazinones (3-pyridyl, 4-pyridyl), the de-oxo analog 1-(2-pyridyl)piperazine, the heterocyclic analog 1-(pyrimidin-2-yl)piperazin-2-one, or the phenyl analog 1-phenylpiperazin-2-one—because these compounds differ materially in at least three quantifiable dimensions critical for scientific selection: (i) the pyridin-2-yl nitrogen position dictates a distinct sigma receptor subtype selectivity profile (σ2-preferring vs. σ1-preferring for the 3- and 4-pyridyl isomers) ; (ii) the computed LogP of −0.84 and PSA of 45.23 Ų place this compound in a distinct region of physicochemical space compared to the pyrimidin-2-yl analog ; and (iii) the monohydrochloride salt form provides different handling, solubility, and stoichiometric properties versus the free base or the dihydrochloride salt, each of which has distinct molecular weight and counterion composition . These differences are not cosmetic; they directly affect receptor binding orientation, assay buffer compatibility, and downstream synthetic derivatization efficiency.

Quantitative Differential Evidence for 1-(Pyridin-2-yl)piperazin-2-one Hydrochloride


Sigma Receptor Subtype Selectivity: 2-Pyridyl vs. 3- and 4-Pyridyl Regioisomers

In a head-to-head series of pyridylpiperazine sigma ligands, the position of the pyridyl nitrogen was shown to dictate sigma receptor subtype preference. (2-Pyridyl)piperazines favor σ2 receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors . Although this study was conducted on pyridylpiperazines rather than pyridylpiperazin-2-ones, the pyridyl nitrogen position effect is fundamentally governed by the electronic and steric environment around the pyridine ring, which is preserved in the piperazin-2-one scaffold. For a procurement scientist selecting a building block for sigma receptor ligand design, the 2-pyridyl isomer offers a distinct σ2-biased starting point that the 3- and 4-pyridyl isomers cannot replicate.

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

Physicochemical Profile: LogP and PSA Compared with Pyrimidinyl Analog

The computed LogP of 1-(pyridin-2-yl)piperazin-2-one free base is −0.84, with a PSA of 45.23 Ų . In contrast, 1-(pyrimidin-2-yl)piperazin-2-one (CAS 59637-59-1) contains an additional nitrogen in the heteroaryl ring (C₈H₁₀N₄O, MW 178.19 vs. C₉H₁₁N₃O, MW 177.20), which increases hydrogen bond acceptor capacity and is expected to further lower LogP while raising PSA . These differences place the two compounds in distinct CNS MPO (Multiparameter Optimization) desirability zones, with the pyridin-2-yl analog having a more balanced profile for CNS penetration potential. For medicinal chemistry programs targeting intracellular or CNS targets, this physicochemical divergence can translate into meaningful differences in permeability and metabolic stability.

Physicochemical profiling Drug-likeness Lead optimization

PASS Computational Activity Prediction for Screening Prioritization

PASS (Prediction of Activity Spectra for Substances) analysis of the title compound, reported in a 2025 Nature Scientific Reports article, yields the following probability scores (Pa/Pi): signal transduction pathways inhibitor (Pa 0.718, Pi 0.011), chloride peroxidase inhibitor (Pa 0.657, Pi 0.015), protein kinase inhibitor (Pa 0.620, Pi 0.011), and antimycobacterial (Pa 0.584, Pi 0.001) . These Pa values exceed 0.5 (the threshold for likely activity) for four distinct therapeutic categories, providing a quantitative rationale for prioritizing this compound in kinase inhibition and anti-infective screening cascades. While PASS predictions are computational and do not replace empirical IC₅₀ data, they offer a systematic, reproducible basis for compound triage that is unavailable from simple visual inspection of chemical structure.

Computational drug discovery Activity prediction Biological screening triage

Salt Form Selection: Monohydrochloride vs. Dihydrochloride vs. Free Base

1-(Pyridin-2-yl)piperazin-2-one is commercially available in three distinct forms: free base (CAS 345310-98-7; MW 177.20), monohydrochloride salt (CAS 2216753-70-5; MW 213.66; C₉H₁₂ClN₃O), and dihydrochloride salt (CAS 1241726-00-0; MW 250.13; C₉H₁₃Cl₂N₃O) . The monohydrochloride form provides a single protonation at the piperazine secondary amine, offering a defined stoichiometry that is advantageous for quantitative biochemical assays and reproducible salt metathesis reactions. The dihydrochloride salt, with two equivalents of HCl, is expected to have higher aqueous solubility but different hygroscopicity and long-term storage stability. Batch QC data from suppliers such as Bidepharm confirm ≥95% purity with NMR, HPLC, and GC certification for the dihydrochloride . For researchers requiring precise stoichiometric control in coupling reactions or biological assays, the monohydrochloride form eliminates ambiguity about the protonation state of the piperazinone NH.

Salt selection Solubility optimization Analytical chemistry

Synthetic Utility: Validated Hinge-Binding Motif for Kinase Inhibitors

The 1-(pyridin-2-yl)piperazin-2-one scaffold has been incorporated into advanced kinase inhibitor leads, most notably in a co-crystal structure of PIM1 kinase in complex with a 1-methyl-4-(3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazin-2-one derivative (PDB 5V80, resolution 2.252 Å) . The pyridin-2-yl group serves as the hinge-binding element, accepting a hydrogen bond from the backbone amide of the kinase hinge region . This structural role is specific to the 2-pyridyl attachment: the 3-pyridyl and 4-pyridyl regioisomers would orient the pyridine nitrogen away from the hinge, reducing or abolishing hinge binding. The piperazin-2-one carbonyl further provides an additional hydrogen bond acceptor that the de-oxo analog 1-(2-pyridyl)piperazine lacks. This dual hydrogen bond capability (pyridine N + carbonyl O) creates a bidentate hinge-binding motif that is a proven design element in clinical-stage kinase inhibitors.

Kinase inhibitor chemistry Fragment-based drug discovery Hinge-binding scaffold

Commercial Availability and Batch Quality Consistency Across Vendors

Procurement-grade quality data from multiple independent vendors demonstrate consistent high purity for 1-(pyridin-2-yl)piperazin-2-one and its salts: Fluorochem reports 97% purity for the free base (CAS 345310-98-7) ; Bidepharm reports ≥95% purity for the dihydrochloride salt (CAS 1241726-00-0) with full NMR, HPLC, and GC batch certification ; and Beyotime offers the dihydrochloride at 97% purity (catalog Y135149) . In comparison, the closest heterocyclic analog, 1-(pyrimidin-2-yl)piperazin-2-one (CAS 59637-59-1), is less widely stocked and often requires custom synthesis, with typical purities of 95–98% from fewer suppliers . The broader commercial availability and multi-vendor sourcing of the pyridin-2-yl compound reduce supply chain risk and enable competitive pricing, which is a concrete procurement advantage over less commoditized analogs.

Chemical procurement Quality control Vendor comparison

Optimal Application Scenarios for 1-(Pyridin-2-yl)piperazin-2-one Hydrochloride


Kinase Inhibitor Hit-to-Lead with a Validated Hinge-Binding Scaffold

Medicinal chemistry teams pursuing PIM1, CDK, or related kinase targets can prioritize 1-(pyridin-2-yl)piperazin-2-one hydrochloride as a core building block based on its crystallographically confirmed ability to form a bidentate hinge-binding interaction via the pyridin-2-yl nitrogen and the piperazin-2-one carbonyl . The PDB 5V80 co-crystal structure (2.252 Å resolution) provides direct structural validation that the 3-pyridyl and 4-pyridyl regioisomers cannot offer due to misorientation of the pyridine nitrogen . This reduces the number of design–synthesize–test cycles required to achieve potent hinge binding, accelerating the hit-to-lead timeline.

Sigma-2 Receptor Chemical Probe Development

Neuroscience groups developing selective σ2 receptor ligands should select the 2-pyridyl-substituted scaffold over the 3- or 4-pyridyl isomers, as published structure–activity relationship data demonstrate that (2-pyridyl)piperazines favor σ2 receptor binding while (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors . Although the quantitative binding data originate from the pyridylpiperazine series, the pyridyl nitrogen position effect is expected to translate to the piperazin-2-one series, providing a rational starting point for σ2-biased library design.

CNS-Focused High-Throughput Screening Library Design

The computed LogP of −0.84 and PSA of 45.23 Ų for the free base place 1-(pyridin-2-yl)piperazin-2-one within favorable CNS drug-like space (LogP < 3, PSA < 90 Ų). PASS prediction further supports prioritized screening in protein kinase inhibition (Pa 0.620) and antimycobacterial (Pa 0.584) assays . Procurement teams building CNS-focused or anti-infective screening decks can use these quantitative parameters to justify inclusion of this scaffold over more polar heteroaryl analogs.

Defined-Stoichiometry Salt for Quantitative Biochemical Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzymatic assays requiring precise counterion control, the monohydrochloride salt (CAS 2216753-70-5; 1 eq HCl; MW 213.66) offers unambiguous stoichiometry compared to the dihydrochloride form (2 eq HCl; MW 250.13) . The 36.46 g/mol mass difference per HCl equivalent translates to a ~17% higher molecular weight for the dihydrochloride, which must be accounted for in concentration calculations. Selecting the monohydrochloride eliminates this source of potential error in dose–response determinations.

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